N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
Description
The compound N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide features a benzohydrazide core substituted at the N′-position with a 5,7-dimethylbenzo[d]thiazole moiety and at the 4-position with a pyrrolidin-1-ylsulfonyl group. This structure combines a heterocyclic aromatic system (benzothiazole) with a sulfonamide-based substituent, both of which are pharmacologically significant. The benzo[d]thiazole scaffold is recognized for its role in anticancer and antimicrobial agents , while the pyrrolidine sulfonyl group may enhance solubility and bioavailability through sulfonamide interactions .
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13-11-14(2)18-17(12-13)21-20(28-18)23-22-19(25)15-5-7-16(8-6-15)29(26,27)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBABEMTUFPNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzo[d]thiazole-Substituted Benzohydrazides
- N′-Benzylidene Derivatives: Compounds like 4-(benzo[d]thiazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide () exhibit strong cytotoxicity against breast cancer (MCF7), with IC₅₀ values <10 µM. The target compound’s 5,7-dimethyl substitution on the benzothiazole may enhance lipophilicity and membrane penetration compared to non-alkylated analogs .
- Crystallographic Insights : The crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide () reveals planar hydrazinic nitrogen atoms and hydrogen-bonded layer packing, which may influence stability and solubility. The target compound’s pyrrolidine sulfonyl group could disrupt such packing, altering pharmacokinetics .
Sulfonamide-Substituted Benzohydrazides
- Antimicrobial Sulfonamides : Derivatives like 4-(2-chloro-8-methoxy-2H-benzo[e][1,3]oxazin-3-(4H)-yl)-N′-(3,5-dichlorobenzylidene)benzohydrazide () show MIC values of 3.13 µg/mL against E. coli and S. aureus. The target compound’s pyrrolidine sulfonyl group may reduce steric hindrance compared to bulkier substituents, improving target binding .
- Anticancer Sulfonamides: N′-(substituted)-4-(butan-2-ylideneamino)benzohydrazides () demonstrate IC₅₀ values of 8–12 µM against HeLa cells. The pyrrolidine ring in the target compound could enhance metabolic stability compared to aliphatic chains .
Table 1: Activity Profiles of Selected Benzohydrazide Derivatives
Anticancer Activity
- The benzo[d]thiazole moiety is critical for DNA intercalation and topoisomerase inhibition. The target compound’s dimethyl groups may enhance DNA binding affinity compared to unsubstituted analogs .
- Compound 12a (), a benzothiazole derivative, shows IC₅₀ values comparable to doxorubicin, suggesting the target compound’s sulfonyl group could further modulate selectivity .
Antimicrobial Activity
- 4-(Dimethylamino)-N′-(pyridin-4-ylmethylene)benzohydrazide () exhibits MIC values of 3.13 µg/mL against B. subtilis. The target compound’s pyrrolidine sulfonyl group may improve Gram-negative activity via enhanced outer membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
